molecular formula C21H18BrN5O3 B2729117 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1326858-16-5

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2729117
CAS No.: 1326858-16-5
M. Wt: 468.311
InChI Key: OPKGAWJUFPXEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide is a pyrazolo-triazinone acetamide derivative featuring a 4-bromophenyl substituent at position 2 of the heterocyclic core and an N-(2-ethoxyphenyl)acetamide side chain. The molecular formula is C₂₁H₁₈BrN₅O₃, with an average molecular mass of approximately 468.31 g/mol (adjusted from , which reports a similar compound with a 3-methoxybenzyl group).

Properties

CAS No.

1326858-16-5

Molecular Formula

C21H18BrN5O3

Molecular Weight

468.311

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H18BrN5O3/c1-2-30-19-6-4-3-5-16(19)24-20(28)12-26-21(29)18-11-17(25-27(18)13-23-26)14-7-9-15(22)10-8-14/h3-11,13H,2,12H2,1H3,(H,24,28)

InChI Key

OPKGAWJUFPXEBN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic molecule featuring a distinctive pyrazolo[1,5-d][1,2,4]triazine core. Its unique structure suggests potential pharmacological properties that warrant investigation into its biological activities.

Chemical Structure and Properties

  • Molecular Formula : C20H18BrN5O2
  • Molecular Weight : 398.31 g/mol
  • Key Functional Groups : Bromophenyl moiety, ethoxyphenyl group.

The presence of these functional groups may influence the compound's interactions with biological targets and contribute to its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds related to pyrazolo[1,5-d][1,2,4]triazines exhibit significant antimicrobial properties. The biological activity of this compound can be assessed through various in vitro studies against standard microbial strains.

Microbial Strain Activity Observed
Staphylococcus aureusModerate to strong inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaVariable activity
Candida albicansModerate antifungal activity

In a study involving similar triazine derivatives, compounds demonstrated varying degrees of effectiveness against these pathogens, indicating potential for further development as antimicrobial agents .

Antifungal Activity

The compound's structure suggests it may possess antifungal properties. Research on related pyrazole derivatives has shown promising results in inhibiting fungal growth. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways in fungi.

Case Studies

In a recent study evaluating the antimicrobial efficacy of various triazine derivatives, several compounds were synthesized and tested. The most active compounds against Staphylococcus aureus and Candida albicans were found to share structural similarities with this compound. These findings highlight the potential for this compound as a template for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazolo-triazinones, triazoles, and acetamide derivatives, emphasizing substituent effects, molecular properties, and inferred biological implications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core Biological Relevance (Inferred) Reference
Target: 2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide C₂₁H₁₈BrN₅O₃ 468.31 4-Bromophenyl, 2-ethoxyphenyl Pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one Potential kinase inhibition or GPCR modulation
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide C₂₁H₁₈BrN₅O₃ 468.31 4-Bromophenyl, 3-methoxybenzyl Pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one Enhanced solubility vs. ethoxyphenyl
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide C₂₂H₂₀ClN₅O₃ 462.89 4-Methoxyphenyl, 4-chlorobenzyl Pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one Altered electronic effects for target binding
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide C₂₂H₁₈BrN₅OS 506.41 4-Bromophenyl, pyridinyl, methylphenyl 1,2,4-Triazole Possible metabolic instability due to thioether
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide C₂₂H₂₀BrN₅O 476.34 Bromo-methylphenyl, pyrazolo-pyrimidine Pyrazolo[1,5-a]pyrimidine Improved CNS penetration
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide C₁₈H₁₉N₅O₃ 361.38 Pyrrolo-triazinone, methoxyphenylethyl Pyrrolo[1,2-d][1,2,4]triazin-4-one GPR139 agonist activity

Structural and Functional Insights

  • Heterocyclic Core Variations: Pyrazolo-triazinones (target compound, ) exhibit planar rigidity suitable for ATP-binding pockets in kinases. In contrast, pyrrolo-triazinones () and pyrazolo-pyrimidines () may adopt distinct conformations, affecting target selectivity . Triazole-thioacetamides () introduce sulfur atoms, which can influence redox metabolism or metal coordination but may reduce stability compared to acetamide linkages .
  • Substituent Effects: The 4-bromophenyl group (target, ) enhances lipophilicity and halogen bonding, critical for hydrophobic pocket interactions. N-Aryl Substitutions: The target’s 2-ethoxyphenyl group offers moderate steric bulk and electron-donating effects compared to 3-methoxybenzyl () or 4-chlorobenzyl (). Ethoxy groups may improve metabolic stability over methoxy due to reduced oxidation susceptibility .
  • Biological Implications: Compounds with pyrazolo-triazinone cores (target, ) are hypothesized to inhibit kinases or modulate G-protein-coupled receptors (GPCRs) based on structural analogs . Pyrrolo-triazinone derivatives () demonstrate explicit agonist activity at GPR139, highlighting the impact of core flexibility on GPCR targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.